molecular formula C11H13IN2O3 B13983952 Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Cat. No.: B13983952
M. Wt: 348.14 g/mol
InChI Key: XYWRGIQNXFRWKD-UHFFFAOYSA-N
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Description

Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with an iodine atom at position 7, a ketone group at position 1, and an ethyl ester moiety at position 2. The ethyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability compared to carboxylic acid derivatives .

Properties

Molecular Formula

C11H13IN2O3

Molecular Weight

348.14 g/mol

IUPAC Name

ethyl 2-(7-iodo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetate

InChI

InChI=1S/C11H13IN2O3/c1-2-17-10(15)4-8-5-13-11(16)9-3-7(12)6-14(8)9/h3,6,8H,2,4-5H2,1H3,(H,13,16)

InChI Key

XYWRGIQNXFRWKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CNC(=O)C2=CC(=CN12)I

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydropyrrolo[1,2-a]pyrazine Core

The tetrahydropyrrolo[1,2-a]pyrazine ring system is typically synthesized via cyclization strategies involving amino acid derivatives or related heterocyclic precursors. A common approach is the condensation of appropriate amino acid esters with hydrazine derivatives or related nitrogen sources, followed by cyclization under acidic or thermal conditions.

For example, related tetrahydroindole and pyrrolo heterocycles have been synthesized using Fischer indolization or Kametani’s method, which involves the reaction of anthranilic acid derivatives with cyclic amines under thionyl chloride activation, yielding high purity fused nitrogen heterocycles in good yields (up to 93%).

Introduction of the Ethyl Acetate Side Chain

The ethyl acetate moiety is typically introduced via esterification of the corresponding carboxylic acid or acylation of the heterocyclic nitrogen or carbon atoms. A common method involves the reaction of the appropriate acid precursor with ethanol under acidic or basic catalysis or via the use of ethyl chloroacetate derivatives.

In one reported synthesis of ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate, boron tribromide (BBr3) was used to demethylate a methoxy precursor in dichloromethane at low temperature, followed by reaction with ethanol to yield the ethyl ester in high yield (~89%). This telescoped procedure demonstrates the feasibility of functional group transformations and ester introduction under mild conditions.

Representative Synthetic Route for Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Based on the above methodologies and analogous literature precedents, a plausible synthetic sequence is as follows:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Synthesis of 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylic acid Cyclization of amino acid derivatives with hydrazine under acidic conditions 70–90 Core heterocycle formation
2 Iodination at 7-position N-iodosuccinimide (NIS), NaOH, DMSO, 100 °C 80–98 Selective electrophilic substitution
3 Esterification to ethyl acetate Ethanol, acid or base catalysis, or reaction with ethyl chloroacetate 85–90 Formation of ethyl ester side chain

This sequence aligns with the oxidative cyclization and halogenation strategies reported for similar fused nitrogen heterocycles, and esterification protocols used for related indole and pyrrolo derivatives.

Data Tables Summarizing Preparation Conditions and Yields

Compound Stage Reagents & Conditions Temperature Time Yield (%) Reference
Tetrahydropyrrolo[1,2-a]pyrazine core Amino acid derivative + hydrazine, acidic cyclization Reflux (toluene) Several hours 70–90
Iodination at 7-position N-iodosuccinimide, NaOH base, DMSO solvent 100 °C 12 h 80–98
Esterification to ethyl acetate Ethanol, acid/base catalysis or ethyl chloroacetate 0–40 °C 0.5–1 h 85–90

Chemical Reactions Analysis

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate with structurally related compounds from the evidence:

Compound Name Key Substituents Molecular Formula Physical Properties Structural Differences Potential Applications
Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate (Target) 7-Iodo, 1-oxo, ethyl ester C₁₁H₁₄IN₂O₃* Not reported Reference compound with iodine and ester groups. Halogen-directed synthesis, enzyme inhibition
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate 1,3-Dioxo, methyl ester C₁₀H₁₂N₂O₄ Not reported Lacks iodine; dual ketone groups may increase electrophilicity. Intermediate for fused-ring systems
7-(2-Fluorophenyl)-1,2,3,4-tetrahydro-1-oxo-pyrrolo[1,2-a]pyrazine-4-acetic Acid 7-(2-Fluorophenyl), carboxylic acid C₁₅H₁₃FN₂O₃ Not reported Aromatic fluorophenyl group introduces π-stacking potential; carboxylic acid enhances solubility. Phosphodiesterase inhibition (AOAC SMPR 2014.010)
Ethyl 2-(7-ethyl-6-oxo-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate 7-Ethyl, 6-oxo, pyrimidine core C₁₃H₂₃N₃O₃ Not reported Pyrimidine core instead of pyrazine; ethyl substituent reduces steric hindrance vs. iodine. Not specified; possible kinase modulation
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine core, cyano, nitro C₂₉H₂₇N₅O₇ Yellow solid, mp 243–245°C, 51% yield Different heterocycle (imidazo vs. pyrrolo); nitro and cyano groups enhance reactivity. Photodynamic therapy, catalysis

* Molecular formula inferred from structural analogs due to lack of direct data.

Key Findings:

Substituent Effects: The iodine atom in the target compound distinguishes it from analogs with ethyl (), fluorophenyl (), or nitro/cyano groups (). Iodine’s large atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets or enable radiopharmaceutical applications. Ester vs. Acid: The ethyl ester in the target compound and Methyl 2-(1,3-dioxo...)acetate () increases membrane permeability compared to the carboxylic acid in , which favors aqueous solubility.

Heterocyclic Core Variations: The pyrrolo[1,2-a]pyrazine core in the target compound is structurally distinct from the imidazo[1,2-a]pyridine in and the pyrazino[1,2-c]pyrimidine in . These differences alter conjugation, aromaticity, and hydrogen-bonding capacity, impacting biological target selectivity.

Synthetic Approaches: Hydrogenation with Pd/C (as in ) is a common method for reducing similar heterocycles, though iodination steps would be required for the target compound.

Biological Relevance :

  • Fluorophenyl-substituted analogs () are linked to phosphodiesterase inhibition, implying that the target compound’s iodine and ketone groups could similarly modulate enzyme activity.
  • The lack of aromatic substituents in the target compound may reduce off-target effects compared to .

Biological Activity

Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrrolo-pyrazine core with an iodo substituent and an ethyl acetate moiety. The presence of iodine often enhances the lipophilicity and biological activity of compounds.

Biological Activity Overview

Research has indicated that derivatives containing pyrazole and tetrahydropyrrole structures exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against BRAF(V600E) and EGFR in tumor models .
  • Antimicrobial Properties : Some studies suggest that compounds with tetrahydropyrrole frameworks possess antimicrobial activity against specific pathogens .
  • Neuroprotective Effects : Inhibition of cholinesterases by pyrazole derivatives indicates potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological effects of Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Compounds may interact with various receptors (e.g., dopamine receptors), influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

Antitumor Studies

A study evaluated the cytotoxicity of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects, especially when combined with conventional chemotherapy agents like doxorubicin .

Antimicrobial Studies

Research on pyrazole carboxamide derivatives showed promising antifungal activity against various phytopathogenic fungi. One derivative was noted for its EC50 value of 0.37 µg/mL against Rhizoctonia solani, indicating strong antifungal potential .

Neuroprotective Studies

A series of pyrido[2,3-b]pyrazines were synthesized and tested for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent inhibitor showed IC50 values indicating effectiveness in potentially treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
AntitumorPyrazole derivativesSignificant cytotoxicity in breast cancer cells
AntimicrobialPyrazole carboxamidesEC50 = 0.37 µg/mL against Rhizoctonia solani
NeuroprotectivePyrido[2,3-b]pyrazinesPotent inhibition of AChE and BChE

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